2-tert-Butoxy-6-chloropyrazine
Overview
Description
2-tert-Butoxy-6-chloropyrazine is an organic compound with the molecular formula C8H11ClN2O. It is a derivative of pyrazine, characterized by the presence of a tert-butoxy group at the 2-position and a chlorine atom at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butoxy-6-chloropyrazine typically involves the reaction of 2,6-dichloropyrazine with tert-butyl alcohol in the presence of a base. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the tert-butoxy group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-tert-Butoxy-6-chloropyrazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Major Products
Nucleophilic Substitution: Formation of substituted pyrazine derivatives.
Oxidation: Formation of pyrazine carboxylates.
Reduction: Formation of dihydropyrazine derivatives
Scientific Research Applications
2-tert-Butoxy-6-chloropyrazine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Material Science: Utilized in the preparation of functional materials with specific properties
Mechanism of Action
The mechanism of action of 2-tert-Butoxy-6-chloropyrazine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The tert-butoxy group can influence the compound’s lipophilicity and bioavailability, while the chlorine atom can participate in halogen bonding, enhancing binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
- 2-tert-Butoxy-6-fluoropyrazine
- 2-tert-Butoxy-6-bromopyrazine
- 2-tert-Butoxy-6-iodopyrazine
Uniqueness
2-tert-Butoxy-6-chloropyrazine is unique due to the specific combination of the tert-butoxy group and the chlorine atom. This combination imparts distinct chemical reactivity and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .
Properties
IUPAC Name |
2-chloro-6-[(2-methylpropan-2-yl)oxy]pyrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-8(2,3)12-7-5-10-4-6(9)11-7/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZAUJWQTRWWQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CN=CC(=N1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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